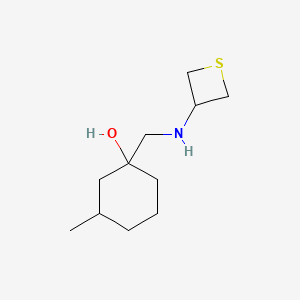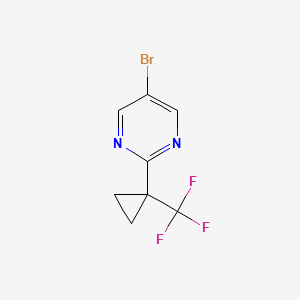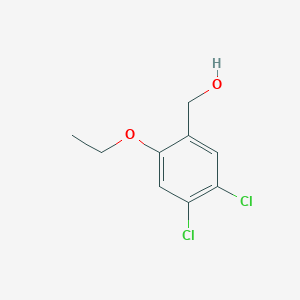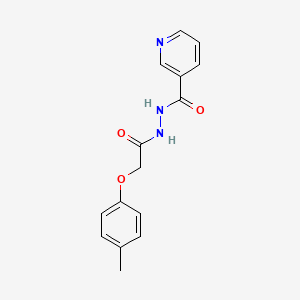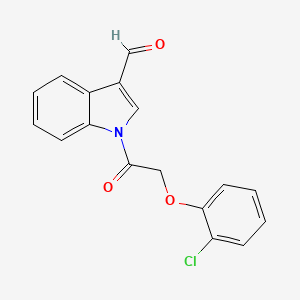
1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde is a complex organic compound that features a unique structure combining an indole ring with a chlorophenoxyacetyl group
Preparation Methods
The synthesis of 1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2-(2-chlorophenoxy)acetyl chloride with indole-3-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of dyes and polymers
Mechanism of Action
The mechanism of action of 1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-(2-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:
2-(2-Chlorophenoxy)acetyl chloride: This compound is a key intermediate in the synthesis of this compound and shares similar chemical properties.
2,4-Dichlorophenoxyacetic acid: Another chlorophenoxy derivative, commonly used as a herbicide, which highlights the versatility of the chlorophenoxy group in different chemical contexts.
The uniqueness of this compound lies in its combination of an indole ring with a chlorophenoxyacetyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12ClNO3 |
|---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
1-[2-(2-chlorophenoxy)acetyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C17H12ClNO3/c18-14-6-2-4-8-16(14)22-11-17(21)19-9-12(10-20)13-5-1-3-7-15(13)19/h1-10H,11H2 |
InChI Key |
JJKQDVUJGMRNIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(=O)COC3=CC=CC=C3Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


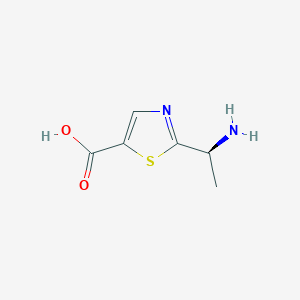
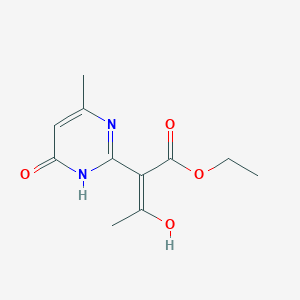

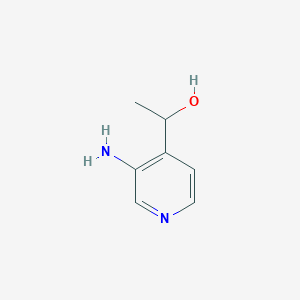
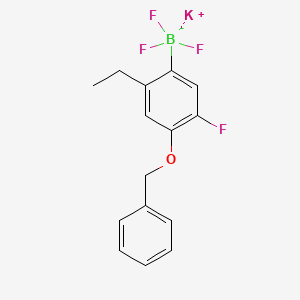
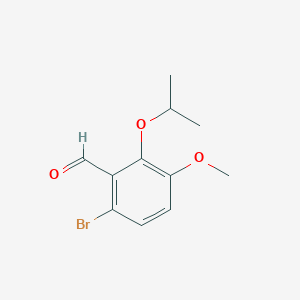
![2,2-Difluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B12996496.png)

![2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B12996504.png)
